molecular formula C19H24N4O2S B2563783 N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 921491-07-8

N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B2563783
CAS No.: 921491-07-8
M. Wt: 372.49
InChI Key: SMNIMYKKESZAOO-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. It is characterized by a distinct molecular architecture that integrates a thiazole core substituted with a phenylurea moiety and an acetamide linker connected to a cycloheptyl group. This structure is representative of a class of compounds studied for their potential to interact with various biological targets . The presence of the thiazole ring is a significant feature, as this heterocycle is a common pharmacophore found in molecules with a wide range of pharmacological activities . The molecular framework, which includes the 2-(2-(phenylamino)thiazol-4-yl)acetamide structure, is associated with research into cytotoxic and anti-proliferative agents against multiple cancer cell lines . In early-stage research, analogous compounds have shown promise, with some demonstrating potent cytotoxic efficacy in experimental models, indicating the value of this chemotype for further investigation in oncology research . The compound is intended for use in non-clinical, experimental settings exclusively. This includes applications such as target identification, mechanism of action studies, biochemical assay development, and structure-activity relationship (SAR) analysis. It is supplied as a solid material that requires proper handling and storage. Researchers should reconstitute and dilute the compound to appropriate concentrations using suitable solvents for in vitro experiments. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

N-cycloheptyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c24-17(20-14-8-4-1-2-5-9-14)12-16-13-26-19(22-16)23-18(25)21-15-10-6-3-7-11-15/h3,6-7,10-11,13-14H,1-2,4-5,8-9,12H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNIMYKKESZAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the cycloheptyl and phenylureido groups. One common method involves the reaction of a thioamide with α-haloketones to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide and analogous compounds (Figure 1).

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Notable Properties / Applications Evidence Source
This compound Thiazole core, phenylureido, cycloheptyl-acetamide ~413.5 (estimated) Not reported High lipophilicity (cycloheptyl) N/A
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6a) Thiadiazole ring, pyrazolone substituent, thioether linkage ~510.6 254–256 Enhanced thermal stability; IR νmax 3451 (NH), 1716 (C=O)
N-(2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17d) Norbornane (bicyclic) amine, benzodioxine carbonyl ~455.5 Glassy solid Improved selectivity (rigid bicyclic substituent)
Ethyl 2-(4-((2-(4-(3-phenylureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10i) Piperazine linkage, ethyl ester 480.2 [M+H]+ Not reported Enhanced solubility (piperazine)
2-[2-(3-Hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives Hydroxy-pyridinyl substituent ~290–320 (estimated) Not reported HIF prolyl hydroxylase inhibition (IC50 ~0.5–5 µM)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Chlorophenyl substituent, morpholino group ~351.8 Not reported 95% purity; potential CNS activity

Key Observations:

Core Heterocycle Modifications :

  • Replacing the thiazole ring with a thiadiazole (Compound 6a) introduces additional nitrogen atoms, which may alter electronic properties and hydrogen-bonding capacity. This correlates with higher thermal stability (m.p. 254–256°C) compared to the target compound’s unreported melting point .
  • The hydroxy-pyridinyl substituent in HIF inhibitors () replaces the phenylureido group, demonstrating how aromatic ring substituents influence enzyme affinity .

Substituent Effects on Physicochemical Properties: The cycloheptyl group in the target compound likely increases lipophilicity (clogP ~3.5 estimated), whereas the morpholino group in Compound 10a () enhances solubility due to its polar nature . Piperazine-linked derivatives (e.g., 10i) exhibit higher molecular weights (~480 Da) and improved aqueous solubility, critical for oral bioavailability .

Biological Activity Trends: Rigid bicyclic substituents (e.g., norbornane in 17d) may improve target selectivity by restricting conformational flexibility, a strategy applicable to the cycloheptyl group in the target compound . SAR studies on HIF inhibitors () suggest that electron-withdrawing groups (e.g., hydroxy-pyridinyl) enhance inhibitory potency, whereas bulky substituents (e.g., cycloheptyl) might optimize pharmacokinetic profiles .

Synthetic Accessibility :

  • The target compound’s phenylureido-thiazole scaffold shares synthetic pathways with analogues in and , where Suzuki coupling or nucleophilic substitution is employed to attach diverse substituents .

Q & A

Q. What synthetic strategies are recommended for preparing N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Core Formation : React 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole-acetamide backbone .

Ureido Group Introduction : Treat intermediates with phenyl isocyanate under anhydrous conditions (e.g., CH₂Cl₂) to install the 3-phenylureido moiety .

N-Cycloheptyl Substitution : Substitute the benzyl group in analogous compounds (e.g., KX2-391 derivatives) with cycloheptylamine via nucleophilic displacement, optimizing reaction time and temperature for higher yields .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%).

Q. How should researchers characterize this compound’s structural integrity?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts to analogous thiazolyl acetamides (e.g., δ 11.83 ppm for NH in ureido groups ; δ 4.31 ppm for morpholinoethoxy protons ).
  • MS : Confirm molecular ion peaks (e.g., [M]+ or [M+2]+) and fragmentation patterns using high-resolution mass spectrometry (HRMS) .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across analogs of this compound?

  • Methodological Answer :
  • Comparative SAR Analysis : Systematically compare substituents (e.g., cycloheptyl vs. benzyl groups) using kinase inhibition assays (e.g., Src kinase IC₅₀ measurements) .
  • Molecular Docking : Model interactions with target proteins (e.g., Src substrate binding site) using software like AutoDock Vina. Focus on steric/electronic effects of the cycloheptyl group versus smaller substituents .
  • Statistical Validation : Apply ANOVA to activity datasets to identify significant outliers and confirm reproducibility .

Q. What crystallographic techniques are optimal for determining this compound’s 3D structure?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : Employ SHELXL for structure refinement, incorporating hydrogen atom positions via riding models and validating with R-factor convergence (<5%) .
  • Validation Tools : Cross-check using PLATON for symmetry errors and CCDC Mercury for intermolecular interactions (e.g., H-bonding networks involving the ureido group) .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the morpholinoethoxy group (if present) with metabolically stable groups like trifluoromethylpyridine .
  • Prodrug Strategies : Modify the acetamide group to ester prodrugs, assessing hydrolysis rates in simulated physiological conditions (e.g., pH 7.4 buffer) .
  • In Silico ADMET Prediction : Use tools like SwissADME to predict logP, CYP450 interactions, and plasma protein binding .

Data Contradiction Analysis

Q. Why might substituent variations on the thiazole ring lead to conflicting potency in kinase assays?

  • Methodological Answer :
  • Steric Effects : Bulkier groups (e.g., cycloheptyl) may hinder binding to kinase active sites. Perform molecular dynamics simulations to analyze conformational flexibility .
  • Electronic Effects : Electron-withdrawing substituents (e.g., Cl) on the phenylureido group can alter hydrogen-bonding capacity. Use electrostatic potential maps (ESP) from DFT calculations (e.g., Gaussian 16) to quantify charge distribution .
  • Assay Conditions : Control variables like ATP concentration and enzyme lot-to-lot variability to minimize experimental noise .

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